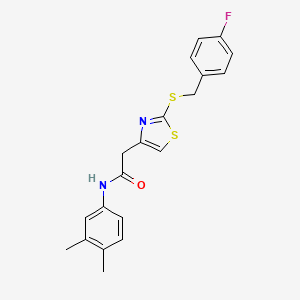![molecular formula C15H22ClN B2385117 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride CAS No. 2241131-34-8](/img/structure/B2385117.png)
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the CAS Number: 2169151-02-2 . It has a molecular weight of 215.34 and a molecular formula of C15H22ClN. It is a liquid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a liquid in physical form . Other physical and chemical properties specific to this compound are not mentioned in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound, along with its derivatives, is explored primarily in the context of chemical synthesis and structural analysis. Research has demonstrated its relevance in creating various chemical structures, such as cyclopropane derivatives related to insecticides, indicating a potential for agricultural applications (Sun et al., 2006). Similarly, the synthesis and crystal structure studies of bioactive heterocycles highlight its importance in medicinal chemistry, especially as these structures could serve as intermediates in drug synthesis (Thimmegowda et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride have been investigated for their potential therapeutic applications. For instance, the synthesis and analysis of specific derivatives have contributed to understanding their analgesic and antiparkinsonian properties, thereby highlighting the compound's utility in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).
Material Science and Engineering
In material science and engineering, the compound's derivatives have been explored for their self-assembly and hydrogen bonding capabilities, suggesting potential uses in nanotechnology and material design (Bararjanian et al., 2010). The ability to form specific crystal structures through self-assembly could lead to the development of novel materials with desired properties.
Molecular Modeling and Drug Design
The crystal structure analysis of derivatives related to anti-HIV drugs, such as Nevirapine, emphasizes the compound's role in molecular modeling and drug design (Thimmegowda et al., 2009). Understanding the structural characteristics of these compounds can aid in the design of new drugs with enhanced efficacy and reduced side effects.
Safety and Hazards
The safety information for 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-[(2-cyclopropylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14;/h1-2,5,7,12,14,16H,3-4,6,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOVTINDETZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
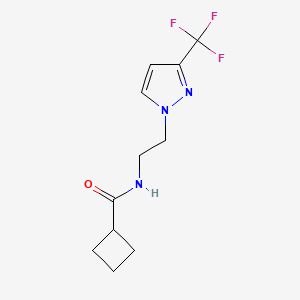
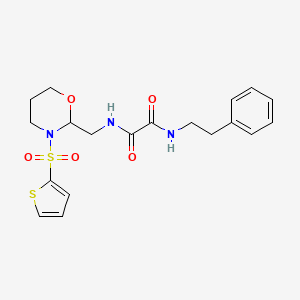
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
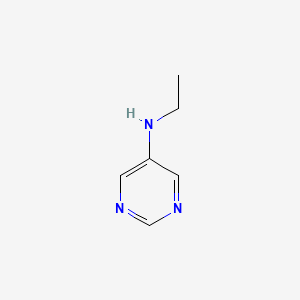
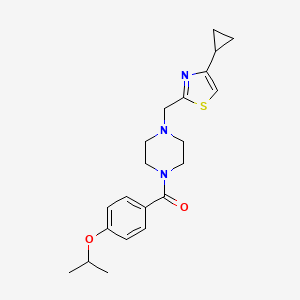
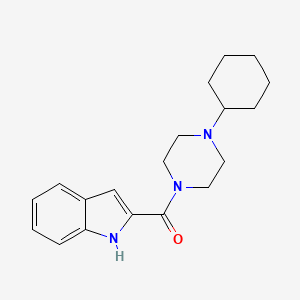
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)

